molecular formula C15H14N2 B14159296 Diphenylimidazoline CAS No. 172491-75-7

Diphenylimidazoline

Cat. No.: B14159296
CAS No.: 172491-75-7
M. Wt: 222.28 g/mol
InChI Key: ZEKUBYLAUUDJJM-UHFFFAOYSA-N
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Description

Diphenylimidazoline (CAS 668-94-0), also known as 4,5-Diphenyl-1H-imidazole, is a heterocyclic compound characterized by an imidazole core substituted with two phenyl groups at the 4- and 5-positions . Its molecular formula is C₁₅H₁₂N₂, with an average molecular mass of 220.27 g/mol. The compound exhibits planar geometry due to aromatic conjugation, and its structural rigidity contributes to its utility in coordination chemistry and medicinal applications. This compound derivatives are synthesized via condensation reactions involving aldehydes and diamines, as demonstrated in the preparation of (4R,5R)-2-(4’-methylphenyl)-4,5-diphenylimidazoline using (R,R)-(+)-diphenylethylenediamine and 4-tolualdehyde .

Properties

CAS No.

172491-75-7

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4,5-diphenyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17)

InChI Key

ZEKUBYLAUUDJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In the traditional protocol, benzil (1.0 equiv) and urea (2.0 equiv) are refluxed in aqueous sodium hydroxide (30% w/v) at 100°C for 3–4 hours. The alkaline medium deprotonates urea, enabling nucleophilic attack on benzil’s carbonyl groups. Subsequent acidification with hydrochloric acid precipitates the product, which is recrystallized from ethanol. This method typically achieves 70–78% yields but faces criticism for using corrosive reagents (NaOH, HCl) and generating hazardous waste.

Comparative Analysis of Bases and Acids

Recent studies have explored alternative bases and acids to enhance safety and efficiency. As shown in Table 1 , lithium hydroxide (LiOH) paired with tartaric acid outperforms sodium hydroxide, reducing reaction time to 180–200 minutes and increasing yield to 78%. Potassium carbonate (K₂CO₃), a milder base, offers a greener profile but requires longer reaction times (220–230 minutes) and yields 70%.

Table 1: Synthesis Parameters for 5,5-Diphenylimidazolidine-2,4-dione Using Varied Bases and Acids

Entry Base Acid Time (min) Yield (%) Melting Point (°C)
1 LiOH Tartaric Acid 180–200 78 297–298
2 K₂CO₃ Tartaric Acid 220–230 70 292–296
3 NaOMe Citric Acid 180–190 65 290–292

Green Chemistry Approaches

To address environmental and safety concerns, researchers have prioritized solvent selection and reagent substitution. Water, as a green solvent, eliminates the need for volatile organic compounds (VOCs) and simplifies post-reaction purification. A modified protocol using lithium hydroxide and tartaric acid in aqueous ethanol (15:10 v/v) reduces toxicity while maintaining high yields.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ mechanochemical grinding to bypass solvents entirely. Benzil and urea are ground with potassium carbonate in a ball mill, achieving 68% yield in 60 minutes. This method minimizes waste and energy consumption, though scalability remains a challenge.

Halogenation and Derivative Synthesis

Halogenation of 5,5-diphenylimidazolidine-2,4-dione enables access to derivatives with enhanced bioactivity. Treatment with sodium hypochlorite (10% w/v) introduces chlorine atoms at the N1 and N3 positions, yielding 1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione (Table 2 ).

Table 2: Halogenation Products and Their Properties

Derivative Reagent Yield (%) Melting Point (°C)
1,3-Dichloro-5,5-diphenyl NaOCl (10%) 90 129–131
1-Chloro-3-methyl-5,5-diphenyl NaOCl (10%) 90 165–167

These halogenated derivatives serve as intermediates for antifungal and anti-inflammatory agents. For instance, 1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione exhibits inhibitory activity against Aspergillus niger at 4–12 ppm.

Spectroscopic Characterization

Rigorous characterization ensures product integrity. Fourier-transform infrared (FTIR) spectroscopy of 5,5-diphenylimidazolidine-2,4-dione reveals N–H stretching at 3200 cm⁻¹ and carbonyl absorptions at 1740 cm⁻¹ (C=O) and 1680 cm⁻¹ (C=N). Nuclear magnetic resonance (NMR) spectra confirm structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45–7.20 (m, 10H, aromatic), 10.85 (s, 2H, NH).
  • ¹³C NMR: δ 176.8 (C=O), 155.3 (C=N), 130.1–127.4 (aromatic carbons).

Biological Evaluation

Phenytoin and its derivatives demonstrate broad-spectrum antifungal activity. Against Aspergillus flavus, 5,5-diphenylimidazolidine-2,4-dione achieves complete growth inhibition at 12 ppm, with no resistance observed at higher concentrations. Structure-activity relationships (SAR) indicate that halogenation enhances lipid membrane penetration, improving efficacy.

Industrial and Pharmacological Applications

Beyond anticonvulsant use, phenytoin derivatives are integral to epoxy resins, cosmetics, and photographic films. Patent CA3207897A1 highlights their role in oligonucleotide synthesis as solubility-modifying tags, leveraging their aromatic stacking properties.

Chemical Reactions Analysis

Types of Reactions: Diphenylimidazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield α-keto aldehydes .

Mechanism of Action

The mechanism of action of diphenylimidazoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist at imidazoline receptors, leading to various physiological effects such as the reduction of blood pressure by diminishing the action of the sympathetic nervous system . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Diphenylimidazoline with structurally related imidazoline derivatives:

Compound Name Substituents Melting Point (°C) IR (C=N Stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
This compound 4,5-Diphenyl N/A ~1620 Aromatic H: 7.2–7.5
2-Heptylimidazoline 2-Heptyl 89–91 1635 Aliphatic H: 0.8–1.5
2-tButylimidazoline 2-tert-Butyl 145–147 1640 tBu H: 1.3 (s)
(4R,5R)-2-(4’-Methylphenyl)-4,5-diphenylimidazoline 4’-Methylphenyl at C2 198–200 1620 Methyl H: 2.4 (s)
Benzimidazole Benzene fused to imidazole 170–172 1615 Aromatic H: 7.3–8.1

Key Observations :

  • Substituent Effects : Bulky alkyl groups (e.g., tButyl in 2-tButylimidazoline) increase melting points compared to linear chains (e.g., Heptyl) due to enhanced van der Waals interactions .
  • Aromaticity : this compound’s dual phenyl groups create a rigid, planar structure, whereas benzimidazole’s fused benzene ring amplifies π-conjugation, lowering the C=N IR stretch frequency .
  • Stereochemistry : Chiral diamines (e.g., (R,R)-diphenylethylenediamine) enable enantioselective synthesis of derivatives like (4R,5R)-2-(4’-methylphenyl)-4,5-diphenylimidazoline .

Biological Activity

Diphenylimidazoline, a compound belonging to the imidazoline family, has garnered attention for its diverse biological activities, particularly in the fields of immunomodulation and potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its imidazoline ring structure, which is known for its ability to interact with various biological targets. The general formula can be represented as follows:

C13H12N2\text{C}_{13}\text{H}_{12}\text{N}_2

Immunomodulatory Effects

One of the most significant biological activities of this compound derivatives is their immunomodulatory effect . Research indicates that these compounds can enhance macrophage migration, which is crucial for effective immune responses. A study highlighted that this compound derivatives could restore suppressed immune activity and normalize augmented immune responses, suggesting a balancing effect on the immune system .

Table 1: Immunomodulatory Activity of this compound Derivatives

CompoundMacrophage Migration EnhancementToxicity Level
Compound AHighLow
Compound BModerateModerate
This compoundPotentLow

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. The compound has been shown to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS). This mechanism suggests that this compound can disrupt cancer cell proliferation effectively.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : A2780 (ovarian cancer), HCT116 (colon cancer)
  • Results : The compound showed an IC50 value of approximately 10 µM against HCT116 cells, indicating a potent antiproliferative effect .

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of ion channels : Similar compounds have been noted for their ability to influence calcium currents in cardiac tissues, which could relate to their broader physiological effects .
  • Interaction with cellular signaling pathways : The compound's structure allows it to engage with various receptors and enzymes involved in cellular signaling, potentially leading to altered gene expression and cellular behavior.

Safety Profile

The safety profile of this compound is promising. Studies indicate low toxicity levels associated with its immunomodulatory and anticancer activities. This characteristic makes it a candidate for further development in therapeutic applications.

Table 2: Summary of Biological Activities and Safety

Activity TypeEffectivenessSafety Level
ImmunomodulationPotentLow
Anticancer ActivityHighLow

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